molecular formula C11H12F3N B169778 1-(4-(Trifluoromethyl)phenyl)pyrrolidine CAS No. 113845-68-4

1-(4-(Trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B169778
CAS No.: 113845-68-4
M. Wt: 215.21 g/mol
InChI Key: XAIOGMOTJLWPAJ-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)pyrrolidine is an organic compound with the molecular formula C11H12F3N. It features a pyrrolidine ring attached to a phenyl group substituted with a trifluoromethyl group at the para position.

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial production methods may involve more scalable approaches, such as catalytic hydrogenation or the use of continuous flow reactors to enhance yield and efficiency. These methods are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in amines .

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)phenyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIOGMOTJLWPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452611
Record name 1-[4-(trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113845-68-4
Record name 1-[4-(trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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